

difurfuryl disulfide crystal structure analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Difurfuryl disulfide*

Cat. No.: *B1580527*

[Get Quote](#)

An In-depth Technical Guide on the Crystal Structure Analysis of **Difurfuryl Disulfide**

For researchers, scientists, and drug development professionals, the precise structural elucidation of a compound is fundamental to understanding its chemical behavior, purity, and potential applications. **Difurfuryl disulfide** (CAS 4437-20-1), an organosulfur compound found in roasted coffee and used as a flavoring agent, is also of interest as a potential pharmaceutical intermediate.^[1] This technical guide provides a comprehensive overview of the analysis of its crystal structure, focusing on the gold-standard method of single-crystal X-ray crystallography.

While a complete, publicly available peer-reviewed article detailing the full crystal structure of **difurfuryl disulfide** could not be identified for this review, its structure has been determined and deposited in the Cambridge Structural Database (CSD) under the deposition number CCDC 1509527. This guide will, therefore, focus on the methodologies for obtaining and analyzing such a crystal structure, alongside available physicochemical data and synthesis protocols.

Physicochemical Properties

A summary of the key physicochemical properties of **difurfuryl disulfide** is presented in Table 1. This data is crucial for its handling, storage, and application in various experimental settings.

Property	Value
Molecular Formula	C ₁₀ H ₁₀ O ₂ S ₂
Molecular Weight	226.32 g/mol
Appearance	Colorless to pale yellowish oily liquid[2]
Melting Point	10-11 °C[3]
Boiling Point	112-115 °C at 0.5 mmHg[3]
Density	1.233 g/mL at 25 °C[3]
Refractive Index (n ₂₀ /D)	1.585[3]
Solubility	Slightly soluble in water; soluble in oils

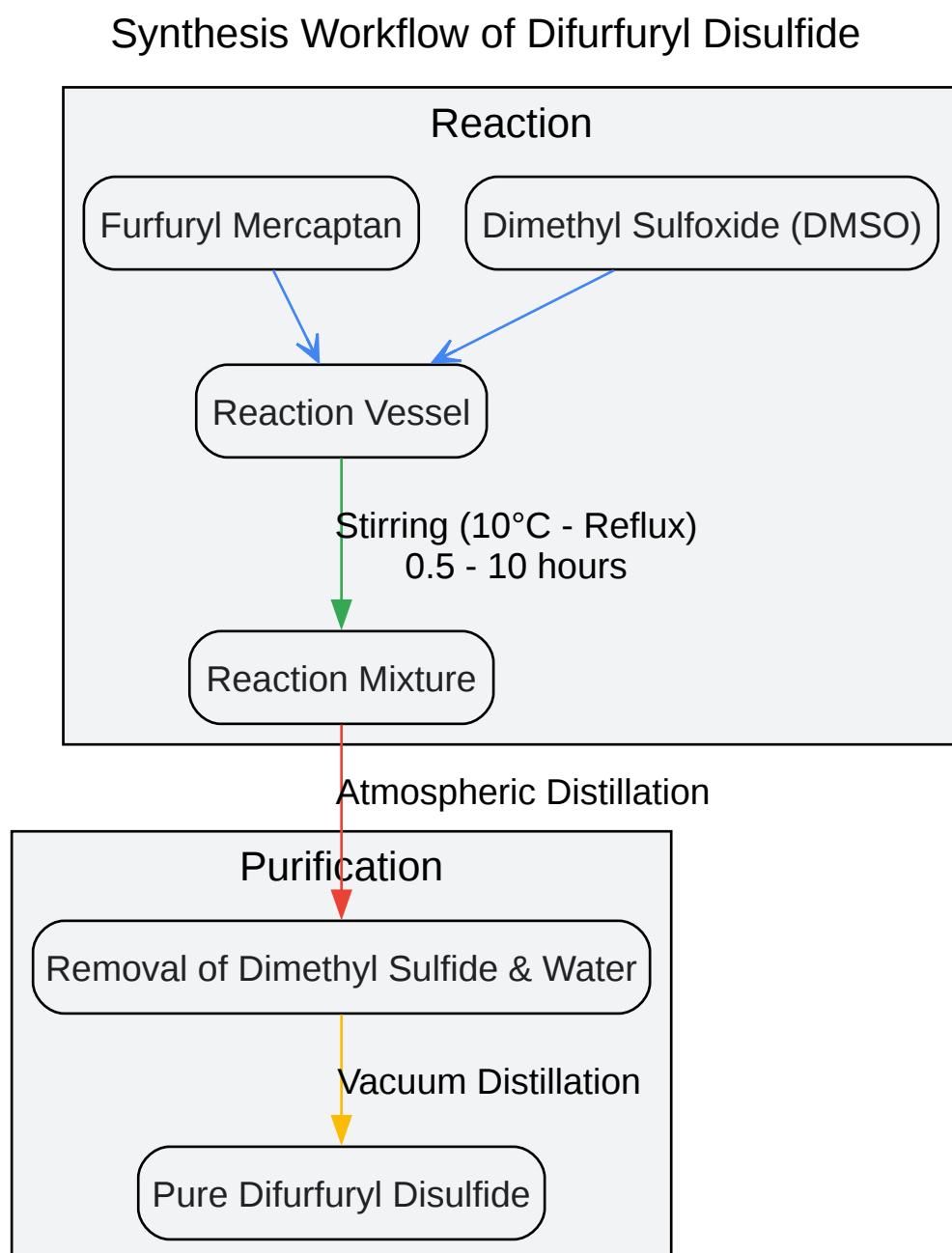
Synthesis of Difurfuryl Disulfide

The synthesis of **difurfuryl disulfide** is most commonly achieved through the oxidation of furfuryl mercaptan.[1] A well-documented method utilizes dimethyl sulfoxide (DMSO) as the oxidizing agent.[1]

Experimental Protocol: Synthesis via Oxidation

1. Reaction Setup:

- Furfuryl mercaptan and dimethyl sulfoxide are combined in a suitable reaction vessel. The molar ratio of furfuryl mercaptan to DMSO can be varied, typically ranging from 1:0.5 to 1:10. [1]


2. Reaction Conditions:

- The reaction mixture is stirred under normal atmospheric pressure.
- The temperature is maintained between 10 °C and the reflux temperature of the mixture.[1]
- The reaction is monitored and allowed to proceed for a duration of 0.5 to 10 hours.[1]

3. Work-up and Purification:

- Upon completion, the byproducts, dimethyl sulfide and water, are removed from the reaction mixture by distillation at atmospheric pressure.[1]
- The crude **difurfuryl disulfide** is then purified by vacuum distillation to yield the final product.[1]

The logical workflow for this synthesis is depicted in the following diagram:

[Click to download full resolution via product page](#)

A flowchart illustrating the synthesis of **difurfuryl disulfide**.

Crystal Structure Analysis

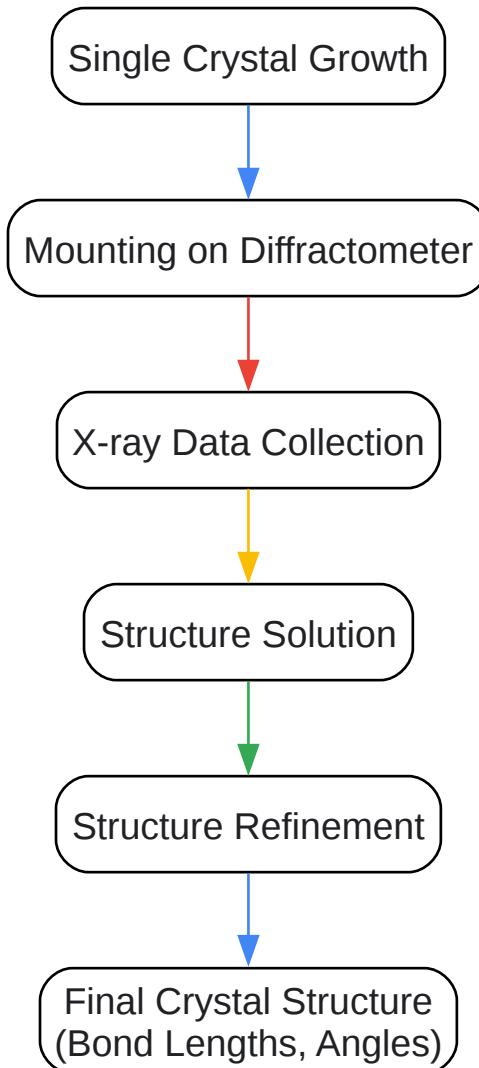
The definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the overall molecular conformation.

Experimental Protocol: Single-Crystal X-ray Diffraction

1. Crystal Growth:

- High-quality single crystals of **difurfuryl disulfide** are required. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent.

2. Data Collection:


- A suitable single crystal is mounted on a goniometer head of a diffractometer.
- The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
- The crystal is irradiated with a monochromatic X-ray beam.
- The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-ray beams) is collected by a detector.

3. Structure Solution and Refinement:

- The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.
- The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.
- The atomic positions and their displacement parameters are refined using least-squares methods to obtain the final, accurate crystal structure.

The general workflow for single-crystal X-ray diffraction is shown below:

Single-Crystal X-ray Diffraction Workflow

[Click to download full resolution via product page](#)

A simplified workflow for crystal structure determination.

Molecular Structure of Difurfuryl Disulfide

Based on its chemical composition, the molecular structure of **difurfuryl disulfide** consists of two furan rings linked by a disulfide bridge via methylene groups. A 2D representation of this structure is provided below. The actual three-dimensional conformation, including the dihedral angle of the disulfide bond, would be determined from the single-crystal X-ray diffraction data.

A 2D representation of the **difurfuryl disulfide** molecule.

Conclusion

The structural analysis of **difurfuryl disulfide**, particularly through single-crystal X-ray diffraction, is paramount for its definitive identification and for understanding its physicochemical properties. While the detailed crystallographic data from a peer-reviewed publication is not readily available, the existence of a CSD entry indicates that this analysis has been performed. The synthesis and analytical workflows presented in this guide provide a solid foundation for researchers and professionals working with this compound. The availability of the crystal structure data from the CSD would allow for a deeper analysis of its conformational properties, intermolecular interactions, and potential relationships between its structure and biological activity, which are crucial aspects for drug development and material science applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. フルフリルジスルフィド 95% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [difurfuryl disulfide crystal structure analysis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1580527#difurfuryl-disulfide-crystal-structure-analysis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com